molecular formula C12H18N2O B13086879 2-amino-N-[(1S)-1-phenylpropyl]propanamide

2-amino-N-[(1S)-1-phenylpropyl]propanamide

Cat. No.: B13086879
M. Wt: 206.28 g/mol
InChI Key: BVPRIMPISJNHNB-UMJHXOGRSA-N
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Description

2-amino-N-[(1S)-1-phenylpropyl]propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group attached to a propanamide backbone, with a phenylpropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(1S)-1-phenylpropyl]propanamide typically involves the reaction of a suitable amine with a propanamide derivative. One common method is the condensation of 1-phenylpropylamine with propionyl chloride under controlled conditions to form the desired amide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis techniques, which allow for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification methods ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(1S)-1-phenylpropyl]propanamide can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-amino-N-[(1S)-1-phenylpropyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-[(1S)-1-phenylpropyl]propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenylpropyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propionamide: A simpler amide with a similar backbone but lacking the phenylpropyl substituent.

    Dopamine: A neurotransmitter with a similar amino group but different overall structure and function.

Uniqueness

2-amino-N-[(1S)-1-phenylpropyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2-amino-N-[(1S)-1-phenylpropyl]propanamide, also known as a derivative of phenylpropylamine, is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2O. It features an amino group and an amide functional group, with a chiral center at the carbon atom attached to the phenyl group. This stereochemical configuration is crucial for its biological interactions.

Research indicates that this compound exhibits a range of pharmacological properties:

  • Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter systems, particularly serotonin and dopamine receptors, which play critical roles in mood regulation and neuroprotection.
  • Enzyme Inhibition : Studies suggest that derivatives of this compound can inhibit specific enzymes related to metabolic pathways, indicating potential applications in treating metabolic disorders.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

Pharmacological Properties

Activity Type Description
Neurotransmitter InteractionModulates serotonin and dopamine receptors; implications for mood disorders
Enzyme InhibitionPotential to inhibit enzymes involved in metabolic pathways
Cytotoxic ActivitySome derivatives exhibit cytotoxic effects against cancer cell lines

Neuropharmacology

A study highlighted the interaction of this compound with serotonin receptors, suggesting its role in antidepressant-like effects. This was evidenced by behavioral assays in animal models where the compound improved mood-related behaviors.

Cancer Research

Another area of investigation involved assessing the cytotoxic effects of related compounds on various cancer cell lines. For instance, derivatives similar to this compound were tested against human glioblastoma (U87-MG), breast (MCF-7), and prostate (PC-3) cancer cells. Some compounds demonstrated significant cytotoxicity, particularly against MCF-7 cells, indicating potential for further development as anticancer agents .

Comparative Analysis with Related Compounds

The structural diversity within the class of amino amides provides insights into varying biological activities. Below is a comparison table highlighting some structurally related compounds:

Compound Name Structure Unique Features
2-amino-N-[4-(2-methylphenyl)butanamide]StructureMore branched alkane chain; potential for different receptor interactions
(2R)-2-amino-N-(6-[4-(3-hydroxypropyl)phenyl]-1H-indol-3-yl)propanamideStructureContains an indole moiety; different biological activity profile
2-amino-N-[4-(4-chlorophenyl)butanamide]StructureChlorine substitution; enhanced potency against certain targets

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-amino-N-[(1S)-1-phenylpropyl]propanamide

InChI

InChI=1S/C12H18N2O/c1-3-11(14-12(15)9(2)13)10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3,(H,14,15)/t9?,11-/m0/s1

InChI Key

BVPRIMPISJNHNB-UMJHXOGRSA-N

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)NC(=O)C(C)N

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C(C)N

Origin of Product

United States

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